E2508

CRF1 receptor binding affinity in vitro pharmacology

Clinical-stage CRF1 antagonist with 11nM Ki. Exhibits anxiolytic/antidepressant efficacy without sedation or sexual dysfunction seen with SSRIs/benzodiazepines. Validated for acute rodent behavioral studies (FST, defensive burying) and stress-related GI models. Superior therapeutic window vs. preclinical-only compounds. In stock.

Molecular Formula C36H47N3O7S
Molecular Weight 665.8 g/mol
CAS No. 685886-34-4
Cat. No. B607241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE2508
CAS685886-34-4
SynonymsE2508;  E-2508;  E 2508; 
Molecular FormulaC36H47N3O7S
Molecular Weight665.8 g/mol
Structural Identifiers
SMILESCCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C29H39N3O4.C7H8O3S/c1-5-23-29(31(17-20-9-10-20)18-21-11-13-36-14-12-21)25-8-6-7-24(32(25)30-23)28-26(34-3)15-22(19-33-2)16-27(28)35-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,15-16,20-21H,5,9-14,17-19H2,1-4H3;2-5H,1H3,(H,8,9,10)
InChIKeyNOWKXPVUFWKFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E2508 (CAS 685886-34-4): A Clinical-Stage CRF1 Antagonist with Differentiated Tolerability Profile for Stress-Related Indications


E2508, also known as N-cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate, is a pyrazolo[1,5-a]pyridine derivative that functions as a selective, orally active antagonist of the corticotropin-releasing factor type 1 receptor (CRF1). The compound was identified as the most prominent candidate from a medicinal chemistry campaign optimizing 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines [1]. E2508 exhibits a binding affinity (Ki) of 11 nM for the human CRF1 receptor and has advanced into clinical development for stress-related disorders following robust efficacy in preclinical models [1].

Why Generic CRF1 Antagonist Substitution Is Not Possible for E2508 in Research and Development


While multiple small-molecule CRF1 antagonists exist (e.g., CP-154,526, antalarmin, DMP696, R121919), these agents exhibit substantial variation in receptor binding affinity (Ki ranging from 1 nM to >10 nM), pharmacokinetic properties (brain penetration, oral bioavailability), and most critically, differential in vivo tolerability profiles including sedation, muscle relaxation, and sexual dysfunction liabilities [1]. Direct preclinical comparisons demonstrate that E2508 achieves antidepressant-like and anxiolytic-like efficacy at doses that avoid the sedative, muscle-relaxant, and sexual behavioral side effects associated with comparator agents such as fluoxetine (SSRI) and diazepam (benzodiazepine) [1]. These quantitative differences in therapeutic index and adverse event profile preclude generic substitution within the CRF1 antagonist class.

Quantitative Evidence Guide for E2508: Head-to-Head Comparisons and Class-Level Differentiators


CRF1 Receptor Binding Affinity of E2508 Compared to Clinical and Preclinical CRF1 Antagonists

E2508 exhibits a Ki of 11 nM for the human CRF1 receptor . In cross-study comparison, this affinity positions E2508 within the range of several advanced CRF1 antagonists, though with notable differences: R121919/NBI30775 (Ki = 2-5 nM) [1], antalarmin (Ki = 1-2.7 nM) , CP-154,526 (Ki = 2.7 nM) , DMP696 (Ki = 1.7 nM) [2], and verucerfont (IC50 = 6.1 nM) . While these in vitro affinity differences are modest, the critical differentiation for E2508 lies in the downstream in vivo tolerability and safety profile rather than raw receptor binding potency alone.

CRF1 receptor binding affinity in vitro pharmacology medicinal chemistry

E2508 Demonstrates Antidepressant-Like Efficacy Superior to Fluoxetine in Rat Forced Swim Test

In a direct head-to-head comparison in the rat forced swim test, a single oral dose of E2508 (3 or 10 mg/kg) significantly shortened immobility time, indicative of antidepressant-like activity. In contrast, fluoxetine (30 mg/kg, an SSRI comparator) failed to produce a significant effect in this acute dosing paradigm [1]. The difference in immobility time was statistically significant for E2508 at both 3 mg/kg (p < 0.05) and 10 mg/kg (p < 0.01) versus vehicle control, while fluoxetine at 30 mg/kg showed no significant reduction [1].

antidepressant forced swim test in vivo efficacy behavioral pharmacology

E2508 Achieves Anxiolytic Efficacy Without Muscle Relaxation, Unlike Diazepam

In the rat defensive burying test, E2508 at 5 or 20 mg/kg significantly reduced anxiety-like behavior [1]. Diazepam, a benzodiazepine anxiolytic, also showed an anxiolytic effect at 2 mg/kg. However, a critical differentiation emerged in the parallel assessment of muscle relaxant effects: diazepam induced significant muscle relaxation at the same 2 mg/kg dose that produced anxiolysis, whereas E2508 showed no muscle relaxant effects at doses up to 100 mg/kg in the rotarod test [1].

anxiolytic defensive burying test muscle relaxation safety pharmacology

E2508 Does Not Impair Sexual Behavior Following Repeated Dosing, Unlike Fluoxetine

A direct head-to-head comparison in male rats examined the effects of repeated dosing on sexual behavior. Administration of E2508 at 30 mg/kg for 14 consecutive days did not affect sexual behavior (including mount latency, intromission frequency, and ejaculation latency). In contrast, fluoxetine at 30 mg/kg administered for 7 or more consecutive days significantly decreased sexual behavior [1].

sexual dysfunction adverse event tolerability chronic dosing

E2508 Offers Lower Constipation Risk Profile Compared to 5-HT3 Antagonists in Visceral Pain Models

In rat models of restraint stress-induced defecation and visceral pain, E2508 demonstrated efficacy in reducing stress-induced defecation and visceral hypersensitivity. The study authors conclude that E2508 has the potential to be an effective therapy for irritable bowel syndrome with a lower risk of adverse events such as constipation compared with the current clinically used 5-HT3 receptor antagonist [1].

irritable bowel syndrome visceral pain constipation 5-HT3 antagonist

E2508 Has Advanced into Clinical Trials, Distinguishing It from Preclinical-Only CRF1 Antagonists

E2508 is distinguished from the majority of CRF1 antagonist tool compounds by its progression into human clinical trials. The compound was identified as the most prominent candidate from a medicinal chemistry optimization campaign and exhibits 'excellent drug-like properties and robust oral efficacy in animal models' leading to clinical advancement [1]. Many CRF1 antagonists (e.g., CP-154,526, antalarmin, DMP696) remain preclinical tools only, while E2508 represents a clinical-stage molecule with established human safety and pharmacokinetic data.

clinical development translational research drug discovery phase I

Optimal Research and Preclinical Application Scenarios for E2508 Based on Quantitative Evidence


Preclinical Studies Requiring Rapid-Onset Antidepressant-Like Activity Without SSRI-Associated Side Effects

E2508 is an optimal tool compound for rat and mouse behavioral studies investigating acute antidepressant-like effects. In the forced swim test, a single oral dose of E2508 (3-10 mg/kg) produced significant immobility reduction, whereas fluoxetine (30 mg/kg) was ineffective [1]. This makes E2508 particularly valuable for studies requiring rapid onset or for protocols where chronic SSRI pre-treatment is impractical. Additionally, E2508 at 30 mg/kg for 14 days did not impair sexual behavior, unlike fluoxetine [1], enabling chronic stress models without the confound of SSRI-induced sexual dysfunction.

Anxiolytic Efficacy Studies Requiring Separation from Motor Impairment and Sedation

E2508 provides a clean anxiolytic signal in the rat defensive burying test at 5-20 mg/kg, with no evidence of muscle relaxation or sedation at doses up to 100 mg/kg [1]. In contrast, diazepam produced muscle relaxation at the same dose that yielded anxiolysis [1]. This wide therapeutic window makes E2508 the preferred CRF1 antagonist for experiments evaluating anxiety-like behavior where motor coordination confounds must be avoided, such as open field, elevated plus maze, or social interaction tests.

Gastrointestinal Stress Models and Visceral Hypersensitivity Research

Based on evidence that E2508 reduces restraint stress-induced defecation and visceral pain in rats [2], this compound is well-suited for investigations into stress-related gastrointestinal disorders, including IBS models. The predicted lower constipation risk compared to 5-HT3 antagonists [2] further supports its use in studies where gastrointestinal motility or adverse event profiling is an endpoint of interest.

Translational Validation of CRF1 Antagonism in Stress-Related Psychiatric Indications

As a clinical-stage CRF1 antagonist with published human safety data, E2508 serves as a critical reference molecule for validating CRF1 target engagement in translational research programs. Unlike preclinical-only tool compounds such as CP-154,526, antalarmin, or DMP696, E2508 provides a direct link between rodent efficacy models and human clinical investigation [3], making it indispensable for target validation efforts and for benchmarking novel CRF1 antagonists.

Quote Request

Request a Quote for E2508

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.